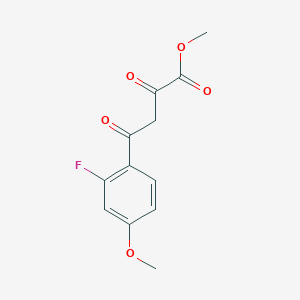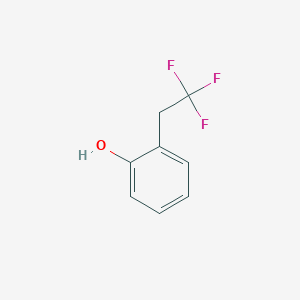
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications in materials science, catalysis, and organic synthesis. This compound is known for its ability to inhibit the growth of epidermoid carcinoma cells by binding to the drug target site on tubulin, which is required for cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate are not well-documented. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to strict safety and quality control standards. The production process likely involves scaling up the laboratory synthesis methods to industrial scales, with appropriate modifications to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity and stability.
Biology: Investigated for its potential as an anticancer agent, particularly in inhibiting the growth of carcinoma cells.
Medicine: Explored for its potential therapeutic applications, including its ability to target specific molecular pathways involved in disease processes.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate involves its binding to tubulin, a protein essential for cell division. By binding to tubulin, the compound prevents the polymerization of microtubules, thereby inhibiting cell division and leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can selectively target rapidly dividing cancer cells .
Comparación Con Compuestos Similares
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate can be compared with other similar compounds, such as:
8-Quinolinyl trifluoromethanesulfonate: Similar in structure but lacks the perfluoropropylthio group, which imparts unique properties to this compound.
Quinolone derivatives: Share the quinoline core structure but differ in their substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its perfluoropropylthio group, which enhances its stability and reactivity, making it suitable for a wide range of scientific research applications.
Propiedades
IUPAC Name |
8-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)quinoline;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F7NS.CHF3O3S/c13-10(14,11(15,16)17)12(18,19)21-8-5-1-3-7-4-2-6-20-9(7)8;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGCVYQZMWBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(C(C(F)(F)F)(F)F)(F)F)N=CC=C2.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F10NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)






![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)
